molecular formula C12H16N2O B8515012 beta-Amino-7-ethyl-1H-indole-3-ethanol

beta-Amino-7-ethyl-1H-indole-3-ethanol

Cat. No.: B8515012
M. Wt: 204.27 g/mol
InChI Key: SISQQAHRMXKCEV-UHFFFAOYSA-N
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Description

β-Amino-7-ethyl-1H-indole-3-ethanol is a synthetic indole derivative characterized by a β-amino group at the indole backbone, a 7-ethyl substituent, and a 3-ethanol side chain. The ethyl group at position 7 and the ethanol moiety at position 3 distinguish it from other indole-based compounds, which often feature halogens or smaller alkyl/heteroatom substituents.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-amino-2-(7-ethyl-1H-indol-3-yl)ethanol

InChI

InChI=1S/C12H16N2O/c1-2-8-4-3-5-9-10(11(13)7-15)6-14-12(8)9/h3-6,11,14-15H,2,7,13H2,1H3

InChI Key

SISQQAHRMXKCEV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C(CO)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Comparison of Indole Derivatives

Compound Name Position 7 Substituent Position 3 Substituent Key Functional Groups CAS Number Applications
β-Amino-7-ethyl-1H-indole-3-ethanol Ethyl (C₂H₅) Ethanol (CH₂CH₂OH) Amino, hydroxyl N/A Hypothesized: Drug precursors, agrochemicals
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Chloro (Cl) Methyl (CH₃) Carboxylic acid 16381-48-9 Industrial synthesis
7-Chloro-3-(difluoromethyl)-1H-indole Chloro (Cl) Difluoromethyl (CF₂H) Halogenated alkyl N/A Pharmaceuticals, agrochemicals
Indole-3-carbinol (I3C) None Methanol (CH₂OH) Hydroxyl 700-06-1 Dietary supplements, cancer research

Substituent Effects on Physicochemical Properties

  • Position 7 Substituents: Ethyl (β-Amino-7-ethyl-1H-indole-3-ethanol): Enhances lipophilicity compared to smaller groups like hydrogen or halogens. This may improve membrane permeability in biological systems.
  • Position 3 Substituents: Ethanol: Introduces polarity via the hydroxyl group, balancing lipophilicity for improved solubility. Longer chain than methanol (I3C) may alter metabolic stability . Carboxylic acid (): Highly polar and acidic, favoring salt formation but limiting blood-brain barrier penetration . Difluoromethyl (): Electron-withdrawing and metabolically resistant, often used to enhance agrochemical durability .

Preparation Methods

Silyl Ether Formation as a Precursor to Amination

A patented method for synthesizing etodolac intermediates involves reacting 7-ethyltryptophol with hexamethyldisilazane (HMDS) in non-polar solvents like xylene or toluene at 70–72°C. This forms 3-(2-trimethylsilyloxy)ethyl-7-ethyl-1H-indole, where the hydroxyl group is protected as a silyl ether. This intermediate could serve as a precursor for β-amino introduction via nucleophilic displacement.

Reaction Conditions:

  • Solvent: Xylene or toluene

  • Temperature: 70–72°C (reflux)

  • Molar Ratio: 1:3 (HMDS:7-ethyltryptophol)

  • Isolation: Distillation under high vacuum (0.5–2.0 mm Hg) at 165–185°C.

Amination of Silyl-Protected Intermediates

The silyl ether’s electron-withdrawing properties activate the β-carbon for nucleophilic attack. Reacting the protected intermediate with an aminating agent (e.g., ammonia or a primary amine) under acidic or basic conditions could yield the β-amino derivative. For example:

3-(2-Trimethylsilyloxy)ethyl-7-ethyl-1H-indole+NH3H+β-Amino-7-ethyl-1H-indole-3-ethanol+Trimethylsilanol\text{3-(2-Trimethylsilyloxy)ethyl-7-ethyl-1H-indole} + \text{NH}_3 \xrightarrow{\text{H}^+} \text{β-Amino-7-ethyl-1H-indole-3-ethanol} + \text{Trimethylsilanol}

This route avoids harsh conditions that might degrade the indole ring, though regioselectivity must be carefully controlled.

Acid-Catalyzed Condensation and Reductive Amination

Mannich-Type Reactions

A study on dihydropyridine heterocycles demonstrates the use of acid-catalyzed condensations between tryptophol derivatives and carbonyl compounds. Adapting this approach, 7-ethyltryptophol could react with formaldehyde and an amine source (e.g., ammonium chloride) to form the β-amino ethanol side chain via a Mannich reaction:

7-Ethyltryptophol+HCHO+NH4ClH2SO4β-Amino-7-ethyl-1H-indole-3-ethanol+H2O\text{7-Ethyltryptophol} + \text{HCHO} + \text{NH}4\text{Cl} \xrightarrow{\text{H}2\text{SO}4} \text{β-Amino-7-ethyl-1H-indole-3-ethanol} + \text{H}2\text{O}

Optimized Parameters:

  • Catalyst: Concentrated sulfuric acid (2 mL per 20 mL solvent).

  • Solvent: Isopropyl alcohol (IPA)-toluene mixtures (1:1).

  • Temperature: 0°C initially, followed by ambient stirring.

Reductive Amination of Ketone Intermediates

Another route involves oxidizing the ethanol side chain to a ketone, followed by reductive amination. For instance, 7-ethyltryptophol could be oxidized to 3-(2-oxoethyl)-7-ethyl-1H-indole using a mild oxidizing agent (e.g., pyridinium chlorochromate). Subsequent reaction with ammonia and a reducing agent like sodium cyanoborohydride would yield the β-amino derivative:

3-(2-Oxoethyl)-7-ethyl-1H-indole+NH3NaBH3CNβ-Amino-7-ethyl-1H-indole-3-ethanol\text{3-(2-Oxoethyl)-7-ethyl-1H-indole} + \text{NH}3 \xrightarrow{\text{NaBH}3\text{CN}} \text{β-Amino-7-ethyl-1H-indole-3-ethanol}

This method offers high regioselectivity but requires careful control of oxidation states.

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Key Challenges
Silylation-Amination60–70%>95%IndustrialCost of silyl reagents
Mannich Reaction50–65%90–95%Lab-scaleAcid sensitivity of indole ring
Reductive Amination55–75%>90%ModerateOver-reduction side reactions

Key Insights:

  • The silylation route benefits from established industrial protocols but relies on expensive silicon-based reagents.

  • Mannich reactions are simpler but require stringent pH control to prevent indole ring protonation.

  • Reductive amination offers selectivity but necessitates precise stoichiometry to avoid byproducts.

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR: Expected signals include a triplet for the ethyl group (δ 0.83 ppm, J=7.5 Hz), a multiplet for the β-amino ethanol side chain (δ 2.7–3.9 ppm), and aromatic protons (δ 6.9–7.4 ppm).

  • IR: Peaks at 3358 cm⁻¹ (N-H stretch) and 1708 cm⁻¹ (C=O absent, confirming reduction).

Purification Techniques

  • Distillation: Effective for removing low-boiling silyl byproducts.

  • Flash Chromatography: Utilized in analogous syntheses with pet ether:ethyl acetate gradients .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for beta-Amino-7-ethyl-1H-indole-3-ethanol, and how can purity be validated?

  • Methodology : Multi-step synthesis typically involves indole ring formation followed by ethyl and amino group functionalization. For example, brominated indole precursors (e.g., 7-bromo-1H-indole derivatives) can undergo nucleophilic substitution or coupling reactions . Purity validation requires HPLC with UV detection (λ = 280 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) is critical for verifying molecular weight (e.g., [M+H]+ ion).

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

  • Methodology : Single-crystal X-ray diffraction (SXRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides high-resolution atomic coordinates and bond angles. For example, SHELXL’s robust refinement algorithms are suitable for small-molecule structures even with twinned crystals . Compare results with computational models (e.g., PubChem’s InChI and SMILES data) to validate stereochemistry .

Q. What in vitro assays are suitable for preliminary screening of neuroprotective or cytotoxic activity?

  • Methodology : Use cell-based assays such as MTT for cytotoxicity (e.g., A549, HeLa, or HepG2 cell lines) and SH-SY5Y neuronal cells for neuroprotection. Protocols involve dose-response curves (0.1–100 µM), 48-hour incubation, and comparison with structurally related indole derivatives (e.g., brominated analogs in ). Normalize results to positive controls like resveratrol (neuroprotection) or doxorubicin (cytotoxicity) .

Advanced Research Questions

Q. How do substituent positions (e.g., ethyl at C7 vs. bromine at C5) influence receptor binding affinities?

  • Methodology : Perform comparative molecular docking studies using AutoDock Vina or Schrödinger Suite. For example:

  • Step 1 : Generate 3D structures of this compound and analogs (e.g., 5-bromo-1H-indole derivatives from ).
  • Step 2 : Dock compounds into target receptors (e.g., NMDA or serotonin receptors) using high-resolution crystal structures (PDB).
  • Step 3 : Compare binding energies (ΔG) and hydrogen-bonding interactions. Validate with radioligand displacement assays (e.g., [³H]MK-801 for NMDA receptors).

Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. neuroprotection) be reconciled?

  • Methodology :

  • Data Triangulation : Cross-reference cytotoxicity (MTT) and neuroprotection (e.g., glutamate-induced apoptosis) assays under identical conditions .
  • Dose-Dependent Analysis : Identify biphasic responses (e.g., hormesis) where low doses are protective but high doses are toxic.
  • Mechanistic Studies : Use RNA-seq or proteomics to map pathways (e.g., Nrf2 for neuroprotection vs. caspase-3 for apoptosis). Compare with structurally similar compounds (e.g., ethyl vs. methyl substitutions) .

Q. What computational strategies predict metabolic stability and potential toxicity?

  • Methodology :

  • ADME Prediction : Use SwissADME or pkCSM to calculate logP, CYP450 inhibition, and bioavailability. For this compound, prioritize CYP3A4/2D6 interactions due to the indole core .
  • Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and Ames mutagenicity. Validate with Ames tests (TA98 strain) and micronucleus assays .

Q. What experimental challenges arise in characterizing tautomeric forms of this compound?

  • Methodology :

  • Dynamic NMR : Monitor proton exchange in DMSO-d₆ or CDCl₃ at variable temperatures (25–60°C) to detect tautomeric equilibria (e.g., indole NH vs. ethanol OH proton shifts).
  • DFT Calculations : Use Gaussian 16 to model tautomer stability (e.g., keto-enol forms). Compare with crystallographic data (bond lengths and angles) .

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